4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in various physiological processes . By inhibiting these enzymes, the compound can exert anti-inflammatory and anticancer effects. Additionally, its ability to interact with cellular receptors and signaling pathways contributes to its biological activities.
Comparison with Similar Compounds
4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent known for its phosphodiesterase inhibitory activity.
Emorfazone: An anti-inflammatory agent with a similar pyridazine core structure.
Pyridaben: A herbicide used in the agrochemical industry.
What sets this compound apart is its unique combination of a pyridazine core with an ethylsulfonyl group, which enhances its biological activity and specificity .
Properties
IUPAC Name |
4-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-5-9-16(10-6-13)21-19(24)14-3-7-15(20)8-4-14/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYNAKMZOOPFHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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